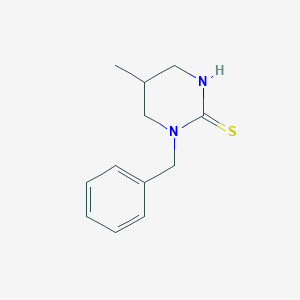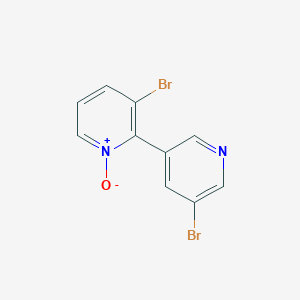
Trimethyl(2-methylundecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-methylundecyl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylundecyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylundecyl)silane typically involves the hydrosilylation of 2-methyl-1-undecene with trimethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium complexes. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Toluene or hexane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of 2-methyl-1-undecene: This is achieved through the oligomerization of propylene followed by selective hydrogenation.
Hydrosilylation Reaction: The prepared 2-methyl-1-undecene is then reacted with trimethylsilane in the presence of a platinum or rhodium catalyst under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trimethyl(2-methylundecyl)silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the 2-methylundecyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Trimethyl(2-methylundecyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and reagents for organic synthesis.
Biology and Medicine: In biological research, this compound is used in the modification of surfaces for biomolecule attachment, enhancing the biocompatibility of medical devices and implants.
Industry: In the industrial sector, this compound is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings. It is also used in the semiconductor industry for the deposition of silicon-containing films.
Mécanisme D'action
The mechanism of action of Trimethyl(2-methylundecyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include:
Hydrosilylation: The silicon-hydrogen bond reacts with unsaturated organic compounds to form new carbon-silicon bonds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes, which can further react to form more complex structures.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the 2-methylundecyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: Trimethyl(2-methylundecyl)silane is unique due to the presence of the 2-methylundecyl group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in surface modification and the synthesis of complex organosilicon compounds.
Propriétés
Numéro CAS |
61071-32-7 |
|---|---|
Formule moléculaire |
C15H34Si |
Poids moléculaire |
242.52 g/mol |
Nom IUPAC |
trimethyl(2-methylundecyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h15H,6-14H2,1-5H3 |
Clé InChI |
KZHFSBVFXZDOBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
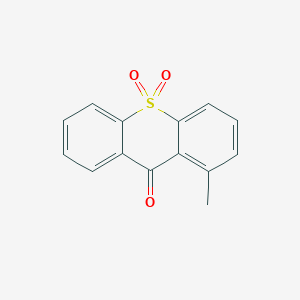
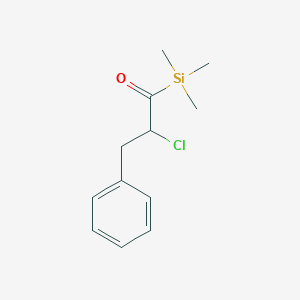
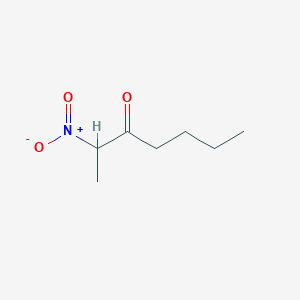
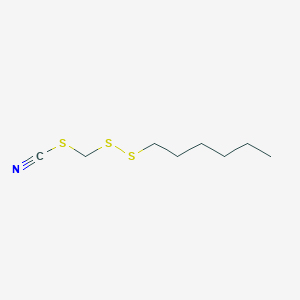
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)

![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)


